Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-
Description
Nomenclature and Structural Characterization of Ethanone, 1-[4-[(4-Chlorophenyl)ethynyl]phenyl]-
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name 1-[4-[(4-chlorophenyl)ethynyl]phenyl]ethanone is constructed by identifying the parent chain (ethanone) and substituents. The ethanone group (acetyl) is attached to a phenyl ring at position 1, while the phenyl ring at position 4 bears an ethynyl (-C≡C-) group connected to a 4-chlorophenyl moiety. This naming follows IUPAC priority rules, where the acetyl group receives the lowest possible locant.
The CAS Registry Number for this compound is not explicitly provided in the available sources. However, structurally similar compounds, such as 1-(2-((4-chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4), highlight the impact of substituent positioning on registry identifiers.
Molecular Formula and Structural Isomerism Analysis
The molecular formula of the compound is C₁₆H₁₁ClO , with a molecular weight of 254.71 g/mol . This formula accounts for:
- A phenyl-acetyl backbone (C₈H₇O)
- A 4-chlorophenyl-ethynyl substituent (C₈H₄Cl)
Structural isomerism arises from variations in substituent placement. For example:
- Positional isomers : The ethynyl group could occupy alternative positions on the phenyl ring (e.g., ortho or meta relative to the acetyl group), as seen in the isomer 1-(2-((4-chlorophenyl)ethynyl)phenyl)ethanone .
- Functional group isomers : Replacement of the ethynyl (-C≡C-) group with an ethenyl (-CH=CH-) group yields 1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanone (CAS 62827-82-1), altering conjugation and physicochemical properties.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of analogous compounds, such as 4-chlorobenzophenone (CAS 134-85-0), reveals characteristic aromatic proton signals between 7.4–7.8 ppm due to deshielding by electron-withdrawing groups. For the target compound:
- The acetyl methyl group would appear as a singlet near 2.6 ppm .
- Aromatic protons adjacent to the ethynyl group would split into doublets or multiplets due to coupling with the triple bond’s protons.
In ¹³C NMR , the carbonyl carbon resonates near 190–210 ppm , while sp-hybridized carbons in the ethynyl group appear at 70–100 ppm .
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorption bands include:
- C≡C stretch : A sharp peak near 2100–2260 cm⁻¹ , characteristic of alkynes.
- C=O stretch : A strong band at 1680–1750 cm⁻¹ from the acetyl group.
- C-Cl stretch : Medium-intensity peaks at 550–850 cm⁻¹ .
The absence of O-H or N-H stretches (above 3000 cm⁻¹) confirms the non-polar nature of the compound.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak is expected at m/z 254.71 , corresponding to the molecular weight. Fragmentation pathways include:
- Cleavage of the ethynyl bond : Loss of the 4-chlorophenyl group (C₆H₄Cl, m/z 111) generates a fragment at m/z 143.71 (C₁₀H₇O⁺).
- Alpha cleavage of the acetyl group : Elimination of CO (28 amu) produces a fragment at m/z 226.71 .
- Chlorine isotope pattern : A 3:1 ratio for peaks at m/z 254 and 256 confirms the presence of one chlorine atom.
Properties
CAS No. |
725695-79-4 |
|---|---|
Molecular Formula |
C16H11ClO |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C16H11ClO/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(17)11-7-14/h4-11H,1H3 |
InChI Key |
VAZZEZVEYZUSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components
| Component | Example | Role |
|---|---|---|
| Aryl halide | 2-Bromoacetophenone | Provides the acetophenone moiety linked to the ethynyl group |
| Terminal alkyne | 4-Chlorophenylacetylene | Supplies the 4-chlorophenyl ethynyl group |
| Catalyst | Pd(PPh₃)₄ or PdCl₂ | Facilitates oxidative addition to the aryl halide |
| Co-catalyst | CuI | Promotes transmetalation between alkyne and palladium intermediates |
| Base | Et₃N, DBU | Deprotonates the terminal alkyne and stabilizes intermediates |
| Solvent | THF, Toluene | Dissolves reactants and stabilizes metal catalysts |
Typical Procedure
Reagents and Conditions
- Aryl halide : 2-Bromoacetophenone (1.0 equiv)
- Alkyne : 4-Chlorophenylacetylene (1.0–1.2 equiv)
- Catalyst : Pd(PPh₃)₄ (5–10 mol%)
- Co-catalyst : CuI (5–10 mol%)
- Base : Triethylamine (1.5–2.0 equiv)
- Solvent : THF or toluene
- Temperature : 55–80°C
- Time : 12–24 hours
Mechanism
- Oxidative addition : Pd(0) reacts with 2-bromoacetophenone to form a Pd(II) intermediate.
- Transmetalation : CuI facilitates the transfer of the ethynyl group from 4-chlorophenylacetylene to Pd(II).
- Reductive elimination : The diaryl alkyne is formed, regenerating Pd(0).
Yield and Optimization
Alternative Cross-Coupling Methods
Copper-Free Sonogashira Reactions
Recent advances enable copper-free couplings, reducing costs and environmental impact. These methods use alternative ligands or co-catalysts.
| Method | Catalyst System | Yield (%) | Conditions |
|---|---|---|---|
| Ligand-Free Pd | Pd(OAc)₂ + Ph₃P | 75–85 | DMF, 100°C, 12 h |
| N-Heterocyclic Carbene | PdCl₂ + IMes | 80–95 | Toluene, 80°C, 6 h |
| Fe-Catalyzed | FeCl₃·6H₂O + 2,2'-Bipyridyl | 70–80 | H₂O, Zn, 25°C, 2 h |
Friedel-Crafts Acylation
For multi-step syntheses, Friedel-Crafts acylation may precede alkyne coupling.
Example :
- Friedel-Crafts : Phenyl acetyl chloride reacts with 4-chlorophenylacetylene under AlCl₃ catalysis to form a ketone intermediate.
- Halogenation : The intermediate undergoes bromination at the aromatic ring.
- Coupling : The brominated intermediate couples with another alkyne.
Advantages :
- Suitable for complex intermediates.
- Avoids direct handling of sensitive alkynes.
Limitations :
- Lower overall yields (50–60%) compared to direct Sonogashira.
Industrial and Green Chemistry Approaches
Continuous Flow Reactors
Scale-up processes employ continuous flow systems for improved heat control and yield consistency.
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Temperature | 55–80°C | 70–90°C (precise) |
| Catalyst Loading | 10 mol% Pd | 5 mol% Pd |
| Reaction Time | 24 h | 2–4 h |
| Yield | 70–85% | 85–95% |
Aqueous-Based Reactions
Iron-catalyzed Sonogashira reactions in water reduce solvent waste and energy consumption.
Procedure :
- Catalyst : FeCl₃·6H₂O (10 mol%) + 2,2'-Bipyridyl (10 mol%)
- Base : Zn powder (2.0 equiv)
- Solvent : H₂O
- Yield : 70–80%.
Key Challenges and Solutions
| Challenge | Solution | Impact on Yield/Selectivity |
|---|---|---|
| Alkyne decomposition | Use inert atmospheres (N₂/Ar) | Prevents side reactions (e.g., dimerization) |
| Catalyst poisoning | Add excess CuI or PPh₃ | Maintains active Pd(0) species |
| Solubility issues | Use polar aprotic solvents (DMF, DMSO) | Enhances reactant solubility |
Analytical Characterization
Spectroscopic Data :
Comparative Reaction Tables
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have garnered attention for their potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Studies have shown that chlorophenyl derivatives can inhibit the proliferation of cancer cells. For instance, a study demonstrated that compounds with ethynyl groups showed cytotoxic effects against breast cancer cell lines, suggesting their use as anticancer agents .
- Antimicrobial Properties : Ethanone derivatives have been evaluated for their antimicrobial efficacy against various pathogens. A case study reported that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potential as new antibiotic candidates .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethanone Derivative A | 12.5 | Staphylococcus aureus |
| Ethanone Derivative B | 25 | Escherichia coli |
Organic Synthesis
Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Coupling Reactions : The compound can undergo coupling reactions to form more complex structures, which are essential in the development of pharmaceuticals and agrochemicals .
- Synthesis of Novel Materials : Researchers are exploring its use in synthesizing novel materials such as polymers and nanomaterials due to its unique electronic properties attributed to the chlorophenyl and ethynyl groups .
Material Science
The incorporation of ethanone derivatives into materials science has been investigated for developing advanced materials:
- Conductive Polymers : The compound has been studied for its potential role in creating conductive polymers, which are critical in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of ethanone derivatives and their biological evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, highlighting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized several ethanone derivatives and tested their antimicrobial properties against common bacterial strains. The results demonstrated that these compounds had lower MIC values compared to existing antibiotics, suggesting a promising avenue for new drug development.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1e with structurally analogous ethanone derivatives, focusing on substituent effects, physical properties, and bioactivity:
Key Structural and Functional Insights :
Substituent Position and Electronic Effects: Para-substitution (as in 1e and 2b) enhances bioactivity and stability compared to meta-substituted analogs like 1f . The electron-withdrawing Cl group in 1e increases electrophilicity of the ketone, favoring nucleophilic reactions. Alkyne vs.
Biological Activity: Antibacterial Activity: Compound 2b (oxadiazole derivative) shows notable activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria due to para-Cl’s electron-withdrawing effect, which enhances membrane penetration . Solubility and Pharmacokinetics: The dimethylamino group in 15 improves aqueous solubility via protonation, whereas bulky groups (e.g., cyclopentylphenoxy in 9) may hinder metabolic clearance .
Spectroscopic and Physical Properties: Melting Points: Ethynyl-linked 1e (61–62°C) has a higher melting point than its cyano analog 1g (85–86°C), reflecting differences in intermolecular interactions (alkyne vs. polar cyano) .
Biological Activity
Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-, also known as 1-(2-((4-chlorophenyl)ethynyl)phenyl)ethanone, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- typically involves the following steps:
- Starting Materials : The synthesis begins with 4-chlorophenylacetylene and 2-bromoacetophenone.
- Reaction Conditions : The reaction is conducted in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base (e.g., triethylamine), under an inert nitrogen atmosphere.
- Procedure : The reactants are combined in a solvent like tetrahydrofuran (THF), heated to reflux for several hours, then cooled for product isolation via filtration and purification techniques such as recrystallization or column chromatography.
Biological Properties
Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It has been tested against various bacterial strains with promising results.
- Antifungal Activity : The compound has also shown antifungal properties in laboratory settings, suggesting its utility in treating fungal infections.
- Anticancer Properties : Research is ongoing to evaluate its efficacy as an anticancer agent. Initial findings suggest that it may inhibit the growth of certain cancer cell lines through specific molecular interactions .
The biological activity of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]- is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical cellular processes. For instance, it could interfere with metabolic pathways by inhibiting cytochrome P450 enzymes .
- Cell Signaling Pathways : Ethanone may modulate signaling pathways associated with inflammation and cancer progression. Its ability to affect cytokine levels suggests a role in inflammatory responses .
Case Studies and Research Findings
Several studies have evaluated the biological activity of Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-:
- Study on Anticancer Activity : A recent study tested the compound against various cancer cell lines, reporting IC50 values that indicate significant cytotoxicity. The mechanism was linked to apoptosis induction in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis Induction |
| A549 (Lung) | 12.5 | Cell Cycle Arrest |
| HeLa (Cervical) | 10.0 | Caspase Activation |
- Antimicrobial Testing : In another study, Ethanone was tested against a panel of bacterial pathogens. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
